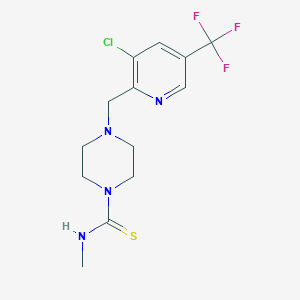
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide is a useful research compound. Its molecular formula is C13H16ClF3N4S and its molecular weight is 352.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide, a compound with significant pharmacological potential, has garnered attention due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperazine ring substituted with a chlorinated pyridine moiety and a trifluoromethyl group. This structural configuration is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClF₃N₄O |
| Molecular Weight | 385.80 g/mol |
| CAS Number | 1311279-57-8 |
| Storage Temperature | Ambient |
The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Research indicates that it acts as a modulator of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which plays a crucial role in pain perception and inflammatory responses. A study demonstrated that derivatives of this compound exhibited high affinity for the TRPV1 receptor, leading to potential applications in pain management and anti-inflammatory therapies .
Antinociceptive Effects
In vivo studies have shown that this compound possesses significant antinociceptive properties. For instance, experiments on rodent models indicated a dose-dependent reduction in pain responses when administered prior to noxious stimuli. This suggests its potential utility in treating chronic pain conditions.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a marked decrease in inflammatory markers and symptoms. This effect is likely mediated through the inhibition of pro-inflammatory cytokines, which underscores its therapeutic potential in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Pain Management : A 2020 study published in Pharmacology Reports assessed the antinociceptive effects of the compound in various pain models. Results indicated that it significantly reduced pain scores compared to control groups, suggesting its efficacy as an analgesic .
- Inflammation Reduction : Another investigation focused on the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound reduced paw swelling significantly at doses of 10 mg/kg and 20 mg/kg, indicating strong anti-inflammatory activity .
- TRPV1 Modulation : A high-throughput screening study identified this compound as a potent TRPV1 antagonist, providing insights into its mechanism of action and potential applications in pain relief therapies .
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N4S/c1-18-12(22)21-4-2-20(3-5-21)8-11-10(14)6-9(7-19-11)13(15,16)17/h6-7H,2-5,8H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJABSRZYXBEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















